molecular formula C18H18N4O2 B2623749 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034513-52-3

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2623749
CAS No.: 2034513-52-3
M. Wt: 322.368
InChI Key: CETWPCCBMJLFFZ-UHFFFAOYSA-N
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Description

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a benzoimidazole moiety linked to a pyrrolidine ring, which is further connected to a pyridinone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of benzoimidazole, pyrrolidine, and pyridinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-20-9-4-5-14(17(20)23)18(24)21-10-8-13(11-21)22-12-19-15-6-2-3-7-16(15)22/h2-7,9,12-13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETWPCCBMJLFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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